n-(3-Fluorophenethyl)-3-methylbutan-2-amine
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Overview
Description
N-(3-Fluorophenethyl)-3-methylbutan-2-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluorine atom on the phenethyl group and a methylbutan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenethyl)-3-methylbutan-2-amine typically involves the reaction of 3-fluorophenethylamine with 3-methylbutan-2-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenethyl)-3-methylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
N-(3-Fluorophenethyl)-3-methylbutan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Fluorophenethyl)-3-methylbutan-2-amine involves its interaction with specific molecular targets such as receptors or enzymes. The fluorine atom on the phenethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Fluorophenethyl)dodecanamide
- N-(3-Fluorophenethyl)thiophene-2-carboximidamide
- N-(3-Fluorophenethyl)aminopyridine derivatives
Uniqueness
N-(3-Fluorophenethyl)-3-methylbutan-2-amine is unique due to its specific structural features, such as the presence of a fluorine atom on the phenethyl group and a methylbutan-2-amine backbone
Properties
Molecular Formula |
C13H20FN |
---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C13H20FN/c1-10(2)11(3)15-8-7-12-5-4-6-13(14)9-12/h4-6,9-11,15H,7-8H2,1-3H3 |
InChI Key |
MGSZKIICRNQELE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCCC1=CC(=CC=C1)F |
Origin of Product |
United States |
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